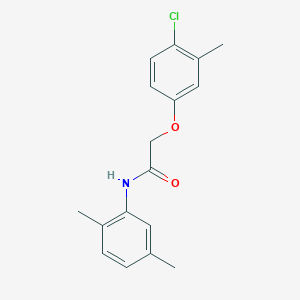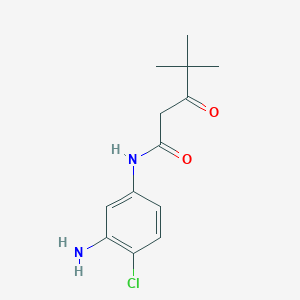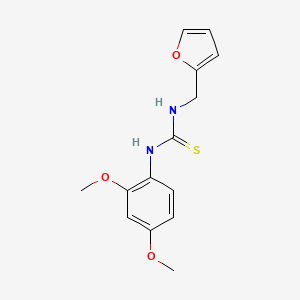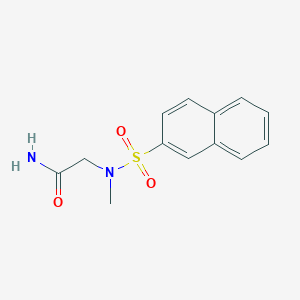
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. A-769662 has been extensively studied in scientific research due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide activates AMPK by binding to the γ-subunit of the AMPK complex, leading to conformational changes that increase the activity of the kinase. AMPK activation by 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, as well as inhibition of protein synthesis and cell growth.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased lipid accumulation, increased mitochondrial biogenesis, and inhibition of tumor growth and cell proliferation. 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has also been shown to reduce oxidative stress and inflammation in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide is its specificity for AMPK activation, which allows for the study of the effects of AMPK activation on various physiological processes. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the potential off-target effects of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide on other signaling pathways should be carefully considered in experimental design.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide, including the development of more potent and selective AMPK activators, the investigation of the effects of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide on other signaling pathways, and the evaluation of the therapeutic potential of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide in various disease models. Additionally, the role of 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide in the regulation of autophagy and mitophagy, as well as its effects on the gut microbiome, should be further explored.
Synthesemethoden
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide can be synthesized in several ways, including the reaction of 4-chloro-3-methylphenol with 2,5-dimethylphenylacetyl chloride in the presence of a base, followed by reaction with ammonia or an amine to form the final product. Alternatively, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide can be synthesized from 2-(4-chloro-3-methylphenoxy)acetic acid by reaction with 2,5-dimethylphenylamine in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been extensively studied in scientific research due to its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases. In metabolic disorders, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. In cancer, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, 2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-11-4-5-12(2)16(8-11)19-17(20)10-21-14-6-7-15(18)13(3)9-14/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVPYOCDYAWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(acetylamino)phenyl]-2-bromobenzamide](/img/structure/B5776142.png)


![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B5776169.png)

![2-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B5776187.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5776219.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)
